N-butyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
Overview
Description
N-butyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide, also known as phthalazinol, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. Phthalazinol has been found to possess various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Mechanism of Action
The exact mechanism of action of N-butyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide is not fully understood. However, it has been suggested that it exerts its effects by inhibiting the production of prostaglandins and other inflammatory mediators. It may also act on ion channels and receptors in the central nervous system, leading to its analgesic and antipyretic effects.
Biochemical and physiological effects:
Phthalazinol has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been found to reduce fever and increase the pain threshold in rats. Phthalazinol has been shown to inhibit the growth of cancer cells in vitro and in vivo, although the exact mechanism of this effect is not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using N-butyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide in lab experiments is its wide range of biochemical and physiological effects. It can be used in various models of inflammation, pain, and cancer. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Future Directions
There are several future directions for research on N-butyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide. One area of research could be to further investigate its mechanism of action, which may lead to the development of more potent and specific drugs. Another direction could be to explore its potential use in other disease models, such as autoimmune diseases. Additionally, more studies could be conducted to assess its safety and toxicity in humans, which may pave the way for its clinical development.
Scientific Research Applications
Phthalazinol has been used in various scientific research studies, particularly in the field of pharmacology. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs. Phthalazinol has also been shown to have an inhibitory effect on the growth of cancer cells, which makes it a promising compound for cancer research.
properties
IUPAC Name |
N-butyl-N,2-dimethyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-4-5-12-23(3)27(25,26)18-13-15(11-10-14(18)2)19-16-8-6-7-9-17(16)20(24)22-21-19/h6-11,13H,4-5,12H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVVPBZRPUDJOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=O)C3=CC=CC=C32)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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